2-(p-Tolyl)oxazolo[4,5-b]pyridine
CAS No.: 52333-87-6
Cat. No.: VC20900414
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52333-87-6 |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)13-15-12-11(16-13)3-2-8-14-12/h2-8H,1H3 |
| Standard InChI Key | MMNKGFXOYHTJOT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Introduction
Chemical Structure and Identity
2-(p-Tolyl)oxazolo[4,5-b]pyridine, also known as 2-(4-methylphenyl) oxazolo[4,5-b]pyridine, is a heterocyclic compound with a bicyclic structure. It consists of an oxazole ring fused with a pyridine ring, with a p-tolyl (4-methylphenyl) substituent at the 2-position of the oxazole ring. The compound is characterized by the following properties:
Physical and Chemical Properties
The physical and chemical properties of 2-(p-Tolyl)oxazolo[4,5-b]pyridine influence its behavior in biological systems and its potential applications in pharmaceutical research. While specific data on this particular compound is limited in the literature, the general properties of oxazolo[4,5-b]pyridine derivatives provide valuable insights.
Oxazolo[4,5-b]pyridine compounds typically possess moderate dipole character and hydrogen bonding capabilities, which influence their interactions with biological targets. The presence of the p-tolyl group at the 2-position affects the electron distribution within the molecule, potentially enhancing certain biological activities .
The structural rigidity and stability of the oxazolo[4,5-b]pyridine scaffold under in vivo conditions are favorable properties that may contribute to their enhanced biological profiles . These characteristics make 2-(p-Tolyl)oxazolo[4,5-b]pyridine an interesting candidate for medicinal chemistry investigations.
Synthesis Methods
Several synthetic approaches for oxazolo[4,5-b]pyridine derivatives have been documented in the scientific literature. The synthesis of 2-(p-Tolyl)oxazolo[4,5-b]pyridine specifically can be accomplished through various methodologies, with the most common approaches outlined below.
Cyclization of 2-Aminopyridin-3-ol with Carboxylic Acids
One established method involves the cyclization of 2-aminopyridin-3-ol with appropriate carboxylic acid derivatives. This approach typically employs condensing agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) .
The general reaction scheme involves:
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Reaction of 2-aminopyridin-3-ol with 4-methylbenzoic acid
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Cyclization using PPA or PPSE at elevated temperatures (140-200°C)
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Isolation and purification of the final product
This methodology has been reported to provide good to excellent yields of the desired oxazolo[4,5-b]pyridine derivatives .
Alternative Synthetic Approaches
Additional synthetic routes include:
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Reaction of 2-amino-3-hydroxypyridine with acid chlorides in basic medium
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Application of p-toluenesulfonic acid (PTSA) as a catalyst with appropriate starting materials
A specific example of oxazolo[4,5-b]pyridine synthesis mentioned in the literature involves the use of 5-bromo-3-hydroxy-2-aminopyridine heated in the presence of PPSE or PPA with the appropriate carboxylic acid to afford the desired oxazolo derivatives .
Biological Activities and Applications
The oxazolo[4,5-b]pyridine scaffold has demonstrated diverse biological activities, with various derivatives showing promising therapeutic potential. While specific data on 2-(p-Tolyl)oxazolo[4,5-b]pyridine is limited, the general class of compounds has been extensively studied.
Anti-inflammatory and Analgesic Properties
Oxazolo[4,5-b]pyridine derivatives have shown significant anti-inflammatory and analgesic activities. According to research findings, some 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone or indomethacin. Notably, these compounds demonstrate a favorable safety profile, without producing the gastrointestinal tract irritation commonly associated with acidic anti-inflammatory compounds .
GSK-3β Inhibitory Activity
Oxazolo[4,5-b]pyridine-based compounds have been investigated as glycogen synthase kinase-3β (GSK-3β) inhibitors. This enzyme plays a role in inflammation processes, and its inhibition has been linked to anti-inflammatory effects. Research has shown that certain oxazolo[4,5-b]pyridine derivatives can inhibit pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, suggesting potential therapeutic applications in inflammatory conditions .
Antifungal Activity
Studies have evaluated oxazolo[4,5-b]pyridine derivatives for antifungal properties, particularly against Candida albicans. These compounds were investigated alongside benzoxazole and benzimidazole analogues, with varying degrees of efficacy depending on the specific structural modifications .
Structure-Activity Relationships
The biological activity of oxazolo[4,5-b]pyridine derivatives, including 2-(p-Tolyl)oxazolo[4,5-b]pyridine, is influenced by their structural features. Several structure-activity relationship (SAR) studies have provided insights into how modifications affect biological properties.
Importance of the Pyridine Nitrogen
Research has demonstrated that the basic nitrogen of the oxazolo[4,5-b]pyridine scaffold is a critical feature for biological activity. Compounds lacking this nitrogen show significantly reduced potency, suggesting its importance in interactions with biological targets .
Effect of Substituents
The nature and position of substituents on both the pyridine and the phenyl rings significantly impact biological activity. For example, in GSK-3β inhibition studies, specific substituents at key positions were found to optimize inhibitory activity .
Table showing comparative activities of selected oxazolo[4,5-b]pyridine derivatives:
Recent Research Developments
Recent research on oxazolo[4,5-b]pyridine derivatives has focused on expanding their applications and optimizing their properties for specific therapeutic targets.
Synthetic Innovations
Advanced synthetic methodologies have been developed to create more complex and diverse oxazolo[4,5-b]pyridine derivatives. These include microwave-assisted methods and novel bicyclization strategies that enable the construction of multicyclic systems containing the oxazolo[4,5-b]pyridine scaffold .
For example, researchers have established four-component bicyclization approaches to create skeletally diverse heterocycles with varying pharmacological properties. While these studies primarily focused on pyrazolo[3,4-b]pyridine derivatives, the methodologies could potentially be adapted for oxazolo[4,5-b]pyridine systems .
Medicinal Chemistry Applications
The incorporation of oxazolo[4,5-b]pyridine scaffolds into compounds designed for specific therapeutic targets represents an active area of research. Studies have investigated their potential in developing agents for:
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